Tert-butyl 2,3-dimethylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,3-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
- Tert-butyl 2,2-dimethylpiperazine-1-carboxylate
- 2,2-Dimethylpiperazine
Uniqueness
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its role as an inhibitor in various pharmacological contexts, particularly against multidrug-resistant bacteria and its implications in drug design.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with tert-butyl and dimethyl substitutions. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have highlighted the compound's role in enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. For instance, it has been shown to inhibit the AcrB efflux pump in Escherichia coli, which is responsible for antibiotic resistance. The compound itself has no intrinsic antibacterial activity (MIC > 250 μM) but significantly potentiates the activity of antibiotics like chloramphenicol and ciprofloxacin when used in combination .
Table 1: Effect of this compound on Antibiotic Activity
Antibiotic | MIC (μg/mL) without Compound | MIC (μg/mL) with Compound |
---|---|---|
Chloramphenicol | 12.5 | 0.78 |
Ciprofloxacin | 25 | 0.39 |
Tetracycline | >500 | 125 |
This data indicates that while the compound does not act as an antibiotic on its own, it can enhance the effectiveness of certain antibiotics against resistant strains.
Study on MDR Bacteria
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyridylpiperazine derivatives, including this compound. These compounds were evaluated for their ability to inhibit bacterial efflux pumps. The findings demonstrated that while the compound alone did not exhibit antibacterial properties, it effectively enhanced the activity of several antibiotics against MDR strains .
Drug Design Implications
The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to inhibit efflux pumps suggests that modifications to its structure could lead to more potent derivatives capable of overcoming bacterial resistance mechanisms. Future research should focus on optimizing this compound's structure to enhance its bioactivity and therapeutic potential.
Properties
IUPAC Name |
tert-butyl 2,3-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587596 | |
Record name | tert-Butyl 2,3-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886780-49-0 | |
Record name | tert-Butyl 2,3-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,3-dimethylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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